molecular formula C19H23N3O2 B3139700 Ethyl 4-(cyclohexylamino)-2-phenyl-5-pyrimidinecarboxylate CAS No. 477854-66-3

Ethyl 4-(cyclohexylamino)-2-phenyl-5-pyrimidinecarboxylate

Cat. No. B3139700
CAS RN: 477854-66-3
M. Wt: 325.4 g/mol
InChI Key: CZNDXGBSDRIJTE-UHFFFAOYSA-N
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Description

Ethyl 4-(cyclohexylamino)-2-phenyl-5-pyrimidinecarboxylate, commonly known as ECPC, is an organic compound that has been used in scientific research for a variety of applications. It is a cyclic amine derivative of pyrimidinecarboxylic acid, and is a white crystalline solid that has a melting point of 160°C. ECPC has been used in a range of scientific research applications, including as a substrate for enzymes, as a ligand for receptor binding, and as a catalyst for reactions. The compound has been studied extensively in the laboratory, and its biochemical and physiological effects have been explored in detail.

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 4-(cyclohexylamino)-2-phenyl-5-pyrimidinecarboxylate serves as a crucial intermediate in the synthesis of a wide range of heterocyclic compounds. For instance, research has demonstrated the condensation of certain pyrimidine derivatives with phenyl or cyclohexyl isocyanates to produce new derivatives, highlighting the compound's versatility in creating structurally diverse molecules with potential pharmacological activities (Śladowska, Bartoszko-Malik, & Zawisza, 1990). Additionally, the cyclization of related pyrimidinecarboxylate derivatives under base catalysis has yielded novel ring systems, showcasing the compound's utility in exploring new chemical spaces for drug discovery (Schwan & Miles, 1982).

Potential Biological Activities

Recent studies have explored the antioxidant and radioprotective activities of novel pyrimidine derivatives. For instance, a specific pyrimidine derivative was synthesized and shown to exhibit in vitro antioxidant activity as well as in vivo radioprotection in a Drosophila melanogaster model, suggesting the compound's potential in mitigating oxidative stress induced by ionizing radiation (Mohan et al., 2014). This finding is crucial for developing therapeutic agents aimed at reducing radiation-induced damage in biological systems.

Antiviral and Antimicrobial Applications

The exploration of pyrimidine derivatives for antiviral and antimicrobial applications has also been a significant focus of recent research. Some studies have identified pyrimidinecarboxylate derivatives that exhibit antiviral activities, particularly against retroviruses, indicating their potential use in treating viral infections (Hocková et al., 2003). Moreover, the synthesis of novel pyrimidine-5-carboxylate derivatives has been pursued, with some compounds showing promising antibacterial, antifungal, and anti-inflammatory activities, further underscoring the therapeutic potential of such derivatives in addressing a range of microbial infections and inflammatory conditions (A.S.Dongarwar et al., 2011).

properties

IUPAC Name

ethyl 4-(cyclohexylamino)-2-phenylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-2-24-19(23)16-13-20-17(14-9-5-3-6-10-14)22-18(16)21-15-11-7-4-8-12-15/h3,5-6,9-10,13,15H,2,4,7-8,11-12H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNDXGBSDRIJTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1NC2CCCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901191348
Record name Ethyl 4-(cyclohexylamino)-2-phenyl-5-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901191348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

477854-66-3
Record name Ethyl 4-(cyclohexylamino)-2-phenyl-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477854-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(cyclohexylamino)-2-phenyl-5-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901191348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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